molecular formula C18H18ClFN2O2 B2795281 (2-Chloro-4-fluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1797756-52-5

(2-Chloro-4-fluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2795281
CAS No.: 1797756-52-5
M. Wt: 348.8
InChI Key: WHACUJLSNDKCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-4-fluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a benzoylpiperidine scaffold, a structure recognized in the development of high-affinity ligands for central nervous system (CNS) targets . Compounds within this structural class have been investigated as potent and selective agonists for the 5-HT1A receptor, a key player in regulating mood, cognition, and motor functions . Research into similar analogs suggests potential applications in studying novel treatments for neuropsychiatric and neurological disorders, such as depression and Parkinson's disease . The specific activity and mechanism of action for this compound require further experimental validation. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c1-12-3-2-4-17(21-12)24-14-7-9-22(10-8-14)18(23)15-6-5-13(20)11-16(15)19/h2-6,11,14H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHACUJLSNDKCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chloro-4-fluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H19ClFN2O\text{C}_{17}\text{H}_{19}\text{ClF}\text{N}_2\text{O}

This structure features a chloro and fluorine substitution on the phenyl ring, a piperidine moiety, and a pyridine derivative, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably:

  • Metabotropic Glutamate Receptors (mGluRs) : The compound has been studied for its effects on mGluR5, which is implicated in conditions such as anxiety and depression. It functions as an allosteric modulator, enhancing the receptor's signaling pathways while potentially reducing side effects associated with direct agonists .
  • Antimicrobial Activity : Preliminary studies indicate that similar piperidine derivatives exhibit antibacterial and antifungal properties. The presence of halogen substituents (like chlorine and fluorine) has been shown to enhance the antimicrobial efficacy against various pathogens .
  • Signal Transduction Pathways : Research has demonstrated that the compound influences several intracellular signaling pathways, including ERK1/2 phosphorylation and cAMP inhibition, which are crucial for cell proliferation and survival .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in Table 1.

Activity Type Target Organism/Pathway Efficacy Reference
mGluR5 ModulationHuman neuronal cellsPotent allosteric activity
AntibacterialStaphylococcus aureusMIC 32 - 512 μg/mL
AntifungalCandida albicansMIC 3.125 - 100 mg/mL
Signal TransductionERK1/2 pathwaySignificant modulation

Case Study 1: mGluR5 Modulation

In a study focused on mGluR5 modulation, the compound was found to enhance receptor signaling in vitro, leading to increased neuronal survival under stress conditions. This suggests potential applications in treating neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

Another investigation examined the antimicrobial properties of related piperidine compounds. The results indicated that compounds with similar structural features effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting their use as potential therapeutic agents against infections .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Halogen Substituents : The presence of chlorine and fluorine atoms significantly enhances both antibacterial and antifungal activities.
  • Piperidine Ring Modifications : Variations in substituents on the piperidine ring can lead to altered binding affinities for target receptors, impacting overall efficacy .

Scientific Research Applications

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological activities, particularly as an antagonist or modulator of various receptors involved in neurological and psychiatric disorders. It has been studied for its effects on metabotropic glutamate receptors, which are implicated in conditions such as anxiety, depression, and addiction .

Antibacterial and Antifungal Activities

Recent studies have highlighted the antibacterial and antifungal properties of derivatives related to this compound. For instance, modifications on the piperidine ring have shown varying degrees of activity against bacterial strains like Staphylococcus aureus and Escherichia coli, suggesting that structural variations can enhance antimicrobial efficacy .

Cancer Research

The compound's ability to inhibit specific kinases has positioned it as a candidate for cancer research. Inhibitors targeting the ALK family of receptors have shown promise in treating certain types of cancer, including non-small cell lung cancer. The selectivity of these compounds for specific ALK subtypes suggests potential for developing targeted therapies .

Case Studies

Study Focus Findings
Study on Metabotropic Glutamate Receptors Investigated the role of the compound in modulating receptor activityDemonstrated significant inhibition of receptor-mediated signaling pathways associated with anxiety and depression
Antimicrobial Activity Evaluation Assessed antibacterial properties against various pathogensIdentified strong inhibitory effects against Staphylococcus aureus and E. coli with MIC values ranging from 32 to 512 μg/mL
Cancer Therapeutics Exploration Evaluated the compound's effectiveness as an ALK inhibitorShowed potent inhibition of ALK1/2 kinases with IC50 values indicating high selectivity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound can be compared to structurally related derivatives with variations in aryl, heterocyclic, or piperidine-linked groups. Key examples from the evidence include:

Compound Name / Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Source
(2-Chloro-4-fluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone (Target) C19H17ClFNO2 349.8 Not reported 2-Chloro-4-fluorophenyl, 6-methylpyridinyloxy-piperidine N/A
1-{4-[({4-[(2-Chloro-4-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-3-(2-methyl-5-nitro-imidazol-1-yl)propyl-1-one C30H28ClFN8O4 598.2 128.7–130.3 Quinazolinyl, nitroimidazole
4-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidin-1-ylmethanone C16H19N5O 297.4 Not reported Cyclopropyl-triazolyl, 6-methylpyridinyl
(4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone C21H22ClNO2 356.9 Not reported 4-Chlorophenyl, hydroxypiperidine, cyclopropyl

Key Observations:

  • Substituent Impact on Molecular Weight: The target compound has a lower molecular weight (349.8 g/mol) compared to nitroimidazole-containing derivatives (e.g., 598.2 g/mol in ), primarily due to the absence of bulky quinazolinyl and nitroimidazole groups.
  • Heterocyclic Diversity: Unlike the target’s pyridinyloxy-piperidine moiety, analogues in and incorporate quinazolinyl or triazolyl groups, which may alter solubility, metabolic stability, or target affinity.

Physicochemical Properties

  • Higher melting points in nitroimidazole derivatives (e.g., 174.6–177.1°C in ) may reflect increased crystallinity due to polar nitro groups.
  • Synthetic Yields: While the target’s synthesis yield is unknown, similar piperidine-linked compounds in and report yields of 63.9–71.1%, influenced by steric hindrance and reaction conditions.

Functional Group Comparisons

  • Piperidine vs. Piperazine: The target’s piperidine ring contrasts with piperazine derivatives in , where sulfonyl chlorides are used for functionalization. Piperazine-based compounds often exhibit enhanced water solubility due to increased nitrogen content.
  • Pyridine vs. Quinazoline: The 6-methylpyridinyloxy group in the target differs from the quinazolinyl group in , which is associated with kinase inhibition activity in vandetanib derivatives.

Spectroscopic Data

  • 1H NMR Trends: In , nitroimidazole protons resonate at δ 7.5–8.2 ppm, whereas pyridine protons in the target are expected near δ 6.5–8.0 ppm.
  • IR Spectroscopy: Carbonyl stretches (C=O) in methanone derivatives typically appear at 1650–1750 cm⁻¹, as seen in .

Q & A

Basic: What are the critical steps and analytical methods for synthesizing and purifying (2-Chloro-4-fluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone?

The synthesis involves multi-step organic reactions, including nucleophilic substitution for introducing the pyridinyloxy group and coupling reactions to assemble the methanone core. Key steps include:

  • Chlorination/fluorination of aromatic precursors under controlled conditions (e.g., SOCl₂ for chlorination, Selectfluor® for fluorination).
  • Etherification of the piperidine ring with 6-methylpyridin-2-ol using Mitsunobu conditions (DIAD, PPh₃) .
  • Final coupling via a carbonyl-forming reaction (e.g., Friedel-Crafts acylation or peptide coupling reagents).
    Purification : Column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC (>95%) and ¹H/¹³C NMR .

Basic: How is the molecular structure of this compound characterized in solid-state studies?

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection uses a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), and structures are solved using SHELXT (direct methods) and refined with SHELXL (full-matrix least squares). Key parameters include bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking of aromatic rings). For non-crystalline samples, DFT calculations (B3LYP/6-311+G(d,p)) complement experimental data .

Advanced: How can computational tools predict the biological activity of this compound?

Structure-Activity Relationship (SAR) models are built using:

  • Molecular docking (AutoDock Vina, Glide) to predict binding affinities to targets like kinases or GPCRs.
  • Pharmacophore mapping to identify essential features (e.g., halogen bonding from Cl/F substituents, hydrogen-bond acceptors in the pyridine ring).
  • ADMET prediction (SwissADME, pkCSM) to estimate solubility, metabolic stability, and toxicity. For example, the fluorophenyl group may enhance blood-brain barrier penetration, while the piperidine ring could influence CYP450 interactions .

Advanced: How do structural modifications to the pyridine or piperidine moieties alter pharmacological profiles?

A comparative SAR study of analogs reveals:

ModificationImpact
Pyridine → Pyrimidine Increased hydrophilicity but reduced CNS penetration .
6-Methyl → 6-Hydroxy Enhanced hydrogen bonding but lower metabolic stability .
Piperidine → Morpholine Altered pharmacokinetics due to reduced basicity .
These changes are validated via in vitro assays (e.g., enzyme inhibition, logP measurements) .

Advanced: How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Resolve by:

  • Standardizing protocols : Use identical cell lines (e.g., HEK293 vs. CHO) and controls.
  • Orthogonal assays : Confirm activity via SPR (binding kinetics) and functional assays (cAMP/GTPγS).
  • Crystallographic validation : Co-crystallize the compound with its target to verify binding modes .

Advanced: What experimental methods elucidate protein-compound interactions?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) using immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM : For large complexes (e.g., membrane proteins), resolve binding at near-atomic resolution.
    For example, SPR studies of related compounds show sub-μM affinity for serotonin receptors .

Advanced: How is metabolic stability assessed during lead optimization?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS.
  • Metabolite ID : Use high-resolution MS/MS to identify oxidation (e.g., piperidine N-oxidation) or hydrolysis products.
  • CYP inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions .

Advanced: What crystallographic challenges arise with this compound, and how are they addressed?

Challenges include twinning (multiple crystal domains) and weak diffraction (flexible piperidine ring). Solutions:

  • Cryocooling : Use liquid N₂ to stabilize crystals.
  • Data merging : Process twinned data with SHELXL using HKLF5 format.
  • DFT-assisted refinement : Constrain flexible regions using computed geometry .

Advanced: What formulation strategies improve aqueous solubility?

  • Salt formation : React with HCl or citrate to ionize basic piperidine nitrogen.
  • Nanoparticle dispersion : Use PEG-PLGA carriers to enhance bioavailability.
  • Co-crystallization : With succinic acid to create stable polymorphs .

Advanced: How is in vivo toxicology profiled preclinically?

  • Acute toxicity : Single-dose studies in rodents (OECD 423), monitoring organ histopathology.
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.
  • Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.